REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.CS(C)=O.[C:10]1(C)[C:11](C)=[CH:12][CH:13]=[CH:14][CH:15]=1>>[C:15]1([O:5][C:4]2[CH:12]=[CH:11][CH:10]=[CH:15][CH:14]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aryl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of cis
|
Type
|
CUSTOM
|
Details
|
trans isomers is obtained
|
Type
|
CUSTOM
|
Details
|
Z isomers is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |